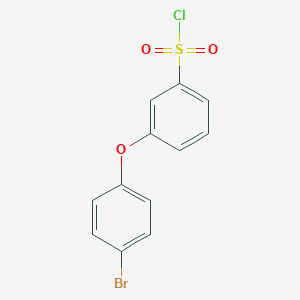![molecular formula C19H25N3O3S B12119632 (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a synthetic organic molecule characterized by its unique structural components, including a thiadiazole ring and a substituted phenylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Formation of Thiadiazole Ring: : The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
-
Ethyl Substitution: : The thiadiazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Prop-2-enamide Moiety: : The next step involves the synthesis of the prop-2-enamide moiety. This can be done by reacting 3-methoxy-4-(pentyloxy)benzaldehyde with malonic acid in the presence of piperidine to form the corresponding cinnamic acid derivative, which is then converted to the amide using thionyl chloride and ammonia.
-
Coupling Reaction: : Finally, the thiadiazole and the prop-2-enamide moieties are coupled together using a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group on the thiadiazole ring, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the double bonds in the prop-2-enamide moiety, converting them to single bonds and potentially altering the compound’s biological activity.
-
Substitution: : The methoxy and pentyloxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Saturated amides.
Substitution Products: Phenyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Due to the presence of the thiadiazole ring, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Anti-inflammatory Drugs: The compound’s structure suggests potential anti-inflammatory activity, which could be explored for the development of new therapeutic agents.
Industry
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The thiadiazole ring can interact with metal ions in biological systems, potentially inhibiting enzyme activity. The prop-2-enamide moiety can interact with protein targets, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(butyloxy)phenyl]prop-2-enamide
Uniqueness
The unique combination of the ethyl-substituted thiadiazole ring and the methoxy-pentyloxy-substituted phenylprop-2-enamide moiety distinguishes this compound from its analogs. This specific structure may confer unique biological activities and chemical properties, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C19H25N3O3S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-6-7-12-25-15-10-8-14(13-16(15)24-3)9-11-17(23)20-19-22-21-18(5-2)26-19/h8-11,13H,4-7,12H2,1-3H3,(H,20,22,23)/b11-9+ |
Clave InChI |
AABOPECLBMPFDA-PKNBQFBNSA-N |
SMILES isomérico |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)CC)OC |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)
![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)
![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)


![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)



